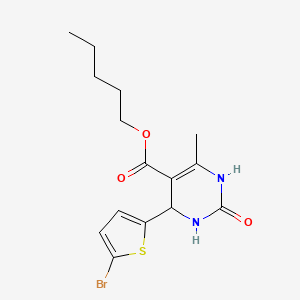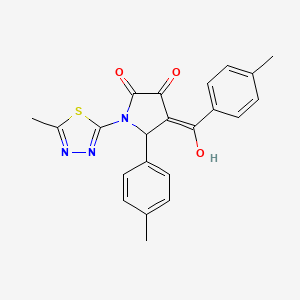![molecular formula C21H15N3O3S B11635568 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl acetate](/img/structure/B11635568.png)
4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Z)-(5-imino-7-oxo-3-fenil-5H-[1,3]tiazolo[3,2-a]pirimidin-6(7H)-ilideno)metil]fenil acetato es un complejo compuesto orgánico con una estructura única que incluye un núcleo de tiazolopirimidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[(Z)-(5-imino-7-oxo-3-fenil-5H-[1,3]tiazolo[3,2-a]pirimidin-6(7H)-ilideno)metil]fenil acetato típicamente involucra reacciones orgánicas de múltiples pasos. Un método común comienza con la preparación del núcleo de tiazolopirimidina, que se puede lograr a través de la ciclización de precursores apropiados en condiciones ácidas o básicas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperatura controlada y condiciones de presión, así como técnicas de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[(Z)-(5-imino-7-oxo-3-fenil-5H-[1,3]tiazolo[3,2-a]pirimidin-6(7H)-ilideno)metil]fenil acetato puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: Las reacciones de sustitución nucleófila y electrófila pueden introducir diferentes grupos funcionales en la molécula
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como la hidroxilamina para la formación de oximas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
4-[(Z)-(5-imino-7-oxo-3-fenil-5H-[1,3]tiazolo[3,2-a]pirimidin-6(7H)-ilideno)metil]fenil acetato tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 4-[(Z)-(5-imino-7-oxo-3-fenil-5H-[1,3]tiazolo[3,2-a]pirimidin-6(7H)-ilideno)metil]fenil acetato involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando diversas vías bioquímicas. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Tiazolopirimidinas: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Acetatos de Fenilo: Compuestos con grupos funcionales éster similares pero diferentes estructuras centrales
Unicidad
4-[(Z)-(5-imino-7-oxo-3-fenil-5H-[1,3]tiazolo[3,2-a]pirimidin-6(7H)-ilideno)metil]fenil acetato es único debido a su combinación de un núcleo de tiazolopirimidina con un grupo acetato de fenilo. Esta estructura única imparte propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares .
Propiedades
Fórmula molecular |
C21H15N3O3S |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
[4-[(Z)-(5-imino-7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C21H15N3O3S/c1-13(25)27-16-9-7-14(8-10-16)11-17-19(22)24-18(15-5-3-2-4-6-15)12-28-21(24)23-20(17)26/h2-12,22H,1H3/b17-11-,22-19? |
Clave InChI |
MIPLRRWGQFRABF-ZJNHSXOMSA-N |
SMILES isomérico |
CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate](/img/structure/B11635494.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B11635495.png)
![3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11635498.png)

![Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635507.png)

![6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635528.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N,N~2~-bis(4-methylphenyl)glycinamide](/img/structure/B11635532.png)
![3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole](/img/structure/B11635534.png)
![4-chloro-N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B11635542.png)


![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)

